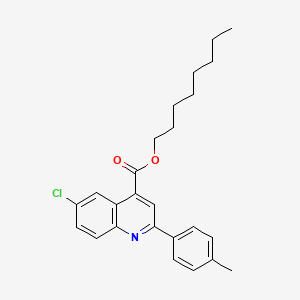

Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

Description

Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline derivative featuring a chlorine atom at position 6, a 4-methylphenyl group at position 2, and an octyl ester moiety at position 4. Its molecular formula is C₂₅H₂₈ClNO₂, with an average molecular weight of 413.95 g/mol. The compound’s structure combines aromatic, halogenated, and lipophilic elements, making it relevant for applications in medicinal chemistry and materials science.

Properties

CAS No. |

355421-13-5 |

|---|---|

Molecular Formula |

C25H28ClNO2 |

Molecular Weight |

409.9 g/mol |

IUPAC Name |

octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C25H28ClNO2/c1-3-4-5-6-7-8-15-29-25(28)22-17-24(19-11-9-18(2)10-12-19)27-23-14-13-20(26)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3 |

InChI Key |

YQKFGCADEKUQKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the esterification of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale esterification reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial and anticancer agents.

Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

Mechanism of Action

The mechanism of action of Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution: Bromine vs. Chlorine

Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate (C₂₅H₂₈BrNO₂, MW: 454.41 g/mol) differs only by the substitution of bromine for chlorine at position 6. Key comparisons include:

- Atomic Properties: Bromine’s larger atomic radius (1.85 Å vs. 0.99 Å for chlorine) and lower electronegativity (2.96 vs.

- Biological Impact : Brominated analogs often exhibit enhanced bioactivity due to increased van der Waals interactions with hydrophobic binding pockets. However, chlorine’s smaller size may improve metabolic stability .

Ester Group Variations

a) Octyl Ester vs. 2-(4-Chlorophenyl)-2-Oxoethyl Ester

- [2-(4-Chlorophenyl)-2-oxoethyl] 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate (C₂₅H₁₇Cl₂NO₄, MW: 466.3 g/mol) replaces the octyl chain with a smaller, aromatic ester. Lipophilicity: The octyl ester (logP ~6.5) significantly increases lipid solubility compared to the 2-(4-chlorophenyl)-2-oxoethyl group (logP ~4.2), favoring passive diffusion across biological membranes. Synthetic Flexibility: The aromatic ester may participate in π-π stacking, stabilizing crystal structures, as seen in chromenone analogs () .

b) Hydroxy vs. Octyl Ester

- 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate (C₂₅H₁₉NO₅, MW: 413.43 g/mol) introduces a hydroxyl group on the quinoline ring. Hydrogen Bonding: The hydroxyl group enables hydrogen-bond donor interactions, absent in the target compound, which could enhance binding to polar targets (e.g., enzymes) but reduce blood-brain barrier penetration .

Substituent Effects on the Quinoline Ring

a) 4-Methylphenyl vs. 4-Methoxyphenyl

- The 4-methoxyphenyl group (e.g., in [2-(4-chlorophenyl)-2-oxoethyl] 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate) introduces electron-donating resonance effects, increasing electron density on the quinoline ring. This may enhance interactions with electron-deficient biological targets, such as kinase ATP-binding pockets.

b) Amino vs. Carboxylate Functionalization

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, ) lacks the carboxylate ester but includes an amino group at position 4. Polarity: The amino group increases water solubility (cLogP ~3.8 vs. ~6.5 for the target compound) but reduces membrane permeability. Biological Activity: Amino-substituted quinolines often exhibit altered activity profiles; for example, antimalarial drugs like chloroquine rely on amino groups for DNA intercalation .

Antibacterial Activity

Quinoline derivatives with lipophilic esters (e.g., octyl) show enhanced antibacterial activity due to improved penetration of bacterial membranes. For example, ethoxy-2-oxoethyl esters in demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that the octyl ester in the target compound could similarly enhance efficacy .

Thermal and Solubility Properties

- Melting Point : The octyl chain lowers the melting point (estimated 80–100°C) compared to analogs with rigid aromatic esters (e.g., 223–225°C for 4k in ).

- Solubility: The target compound is sparingly soluble in water but highly soluble in non-polar solvents like hexane, unlike hydroxy- or amino-substituted analogs .

Data Table: Key Comparisons

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Halogen | Ester Group | Notable Properties |

|---|---|---|---|---|---|

| Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate | Cl (6), 4-methylphenyl (2), octyl (4) | 413.95 | Cl | Octyl | High lipophilicity (logP ~6.5) |

| Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate | Br (6), 4-methylphenyl (2), octyl (4) | 454.41 | Br | Octyl | Enhanced halogen bonding, higher MW |

| [2-(4-Chlorophenyl)-2-oxoethyl] 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate | Cl (6), 4-methoxyphenyl (2), 2-(4-Cl-phenyl)-oxoethyl (4) | 466.30 | Cl | Aromatic oxoethyl | π-π stacking, moderate logP (~4.2) |

| 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline | NH₂ (4), 4-Cl-phenyl (2), 4-OMe-phenyl (3) | 375.87 | Cl | None | Polar, hydrogen-bond donor capability |

Biological Activity

Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family, characterized by its unique structural features that contribute to its biological activity. The compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 440.98 g/mol. The structure includes:

- A quinoline core , which is a bicyclic structure containing both a benzene and a pyridine ring.

- A chloro substituent at the 6-position, which can enhance biological interactions.

- An octyl ester at the 4-position, contributing to its lipophilicity and potential bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biological targets.

Anticancer Activity

Studies have shown that quinoline derivatives can induce apoptosis in cancer cells through multiple mechanisms, including:

- Intercalation with DNA : The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to generate ROS, leading to oxidative stress and apoptosis in cancer cells .

- Cell Cycle Arrest : Research indicates that certain quinoline derivatives can halt cell cycle progression, particularly in cancerous cells .

Table 1: Summary of Anticancer Mechanisms

| Mechanism | Description |

|---|---|

| DNA Intercalation | Disruption of DNA replication/transcription |

| ROS Generation | Induction of oxidative stress leading to apoptosis |

| Cell Cycle Arrest | Inhibition of cell division in cancer cells |

Antimicrobial Activity

The compound may also possess antimicrobial properties, which are common among quinoline derivatives. These activities could be attributed to:

- Inhibition of Enzymatic Pathways : Quinoline derivatives often target bacterial enzymes, disrupting metabolic processes essential for bacterial survival .

- Membrane Disruption : The lipophilic nature of the octyl group may facilitate the disruption of microbial membranes, leading to cell lysis.

Case Studies and Research Findings

- Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The compound's effectiveness was evaluated using MTT assays, revealing an IC50 value comparable to standard chemotherapeutic agents .

- Antimicrobial Testing : Preliminary tests against common pathogens indicated that the compound showed promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, showing effectiveness against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate | C26H31BrN O2 | Bromine substitution enhances reactivity |

| Octyl 6-fluoro-2-(4-methylphenyl)quinoline-4-carboxylate | C26H31F N O2 | Fluorine may alter pharmacokinetics |

| This compound | C26H30ClN O2 | Chlorine substitution affects binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.